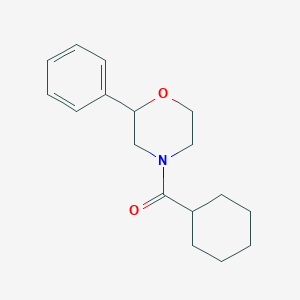![molecular formula C20H19N3O B2979654 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 1797142-76-7](/img/structure/B2979654.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one is an intriguing chemical compound with potential applications across various scientific fields. The compound features a complex fused ring structure that combines a pyrido[4,3-d]pyrimidin core with a naphthalene moiety, connected via a propan-1-one linker. This unique structural motif presents a range of possibilities for chemical reactivity and biological interaction.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Pyrido[4,3-d]pyrimidin Core: This may be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and pyridine derivatives.
Attachment of the Naphthalene Moiety: This step might involve Suzuki-Miyaura coupling or similar cross-coupling reactions, using halogenated naphthalene and a suitable catalyst.
Propan-1-one Linker Addition: The final step often involves acylation reactions, where the newly formed intermediate is reacted with a propionylating agent under controlled conditions.
Industrial Production Methods: Scaling up the synthesis for industrial production typically necessitates the optimization of reaction conditions, such as temperature, solvent choice, and purification techniques. Flow chemistry and catalytic methodologies are often employed to improve yield and efficiency while reducing the environmental footprint.
化学反応の分析
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one is capable of undergoing various chemical transformations:
Oxidation: Commonly performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution Reactions: Nucleophilic or electrophilic substitution can modify the aromatic rings or the propanone moiety, depending on the substituents and reaction conditions.
Coupling Reactions: These can introduce new functional groups or extend the molecular framework, using conditions tailored for specific coupling methodologies.
Chemistry:
As a versatile intermediate for the synthesis of more complex molecules.
In the study of reaction mechanisms and catalyst development.
Biology and Medicine:
Potential pharmacological applications due to its structural resemblance to bioactive molecules.
Investigated as a probe for studying receptor-ligand interactions.
Industry:
As a precursor for the development of advanced materials with unique properties.
作用機序
The exact mechanism by which 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one exerts its effects varies based on its application. Generally, its structural features allow it to interact with various molecular targets, such as:
Enzymes: Binding to active sites or modulating enzyme activity.
Receptors: Acting as an agonist or antagonist, influencing signal transduction pathways.
Pathways: Modulating biochemical pathways at the molecular level, which can affect cellular processes and physiological responses.
類似化合物との比較
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one stands out due to its unique combination of structural elements and reactivity profile. Similar compounds might include:
1-(Pyridin-3-yl)-3-(naphthalen-1-yl)propan-1-one: Lacks the pyrimidin ring.
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylpropan-1-one: Substitutes the naphthalene moiety with a phenyl group.
1-(5H-Pyrrolo[2,3-b]pyridin-6-yl)-3-(naphthalen-1-yl)propan-1-one: Features a pyrrolopyridin ring instead of pyrido[4,3-d]pyrimidin.
特性
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-naphthalen-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(23-11-10-19-17(13-23)12-21-14-22-19)9-8-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNZDBRJNNLQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)



![2-(furan-2-yl)-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2979587.png)

![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)


